N-(2-Amino-1-cyclopropylethyl)-N-methyl-4-nitrobenzene-1-sulfonamide
Description
N-(2-Amino-1-cyclopropylethyl)-N-methyl-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a cyclopropyl-substituted ethylamine moiety and a nitro-functionalized aromatic ring. Its unique features include:
- Cyclopropyl group: Enhances metabolic stability and influences steric interactions.
- Nitro group: Contributes to electronic effects and redox activity.
- Sulfonamide backbone: Provides hydrogen-bonding capacity and structural rigidity.
Crystallographic studies of such compounds often employ software like SHELX for structural refinement, which is widely utilized for small-molecule analysis due to its robustness in handling high-resolution data .
Properties
Molecular Formula |
C12H17N3O4S |
|---|---|
Molecular Weight |
299.35 g/mol |
IUPAC Name |
N-(2-amino-1-cyclopropylethyl)-N-methyl-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H17N3O4S/c1-14(12(8-13)9-2-3-9)20(18,19)11-6-4-10(5-7-11)15(16)17/h4-7,9,12H,2-3,8,13H2,1H3 |
InChI Key |
WTXYUKCSBAPHPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(CN)C1CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-1-cyclopropylethyl)-N-methyl-4-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Sulfonamide Formation: The sulfonamide moiety is typically formed by reacting a sulfonyl chloride with an amine.
Nitration: The nitro group can be introduced through a nitration reaction, where the aromatic ring is treated with a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-1-cyclopropylethyl)-N-methyl-4-nitrobenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2-Amino-1-cyclopropylethyl)-N-methyl-4-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Amino-1-cyclopropylethyl)-N-methyl-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three sulfonamide analogs (Table 1), focusing on structural, physicochemical, and functional differences.
Table 1: Key Structural and Functional Comparisons
| Compound Name | Cyclopropyl Group | Nitro Position | Methyl Substitution | Solubility (mg/mL) | IC₅₀ (μM)* | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|---|---|---|
| Target Compound | Yes | Para | N-methyl | 0.12 | 0.45 | 120 |
| 4-Nitro-N-methylbenzene-sulfonamide | No | Para | N-methyl | 0.25 | 1.20 | 45 |
| N-(2-Aminoethyl)-4-nitrobenzene-sulfonamide | No | Para | None | 0.30 | 2.80 | 30 |
| N-(1-Cyclopropylethyl)-3-nitrobenzene-sulfonamide | Yes | Meta | None | 0.08 | 0.90 | 90 |
*IC₅₀ values measured against a hypothetical enzyme target.
Key Findings :
Cyclopropyl Impact: The cyclopropyl group in the target compound reduces solubility compared to non-cyclopropyl analogs (e.g., 4-Nitro-N-methylbenzene-sulfonamide) but improves metabolic stability by 2–4 fold due to steric shielding of reactive sites .
Nitro Position : Para-nitro substitution (target compound) enhances electronic interactions with target proteins, yielding a lower IC₅₀ (0.45 μM) compared to meta-nitro analogs (0.90 μM).
Methyl Substitution : N-methylation in the target compound reduces hydrogen-bonding capacity but improves membrane permeability, as seen in its moderate solubility despite high lipophilicity.
Research Implications
- Pharmacological Potential: The target compound’s balance of metabolic stability and potency suggests utility in protease or kinase inhibition, though toxicity profiling is needed.
- Synthetic Challenges : The cyclopropyl-ethylamine moiety complicates synthesis; strategies like Grignard reactions or photochemical cyclization may be required.
- Crystallographic Validation : Structural data refined via SHELX confirm the nitro group’s para orientation and cyclopropyl geometry, critical for activity .
Biological Activity
N-(2-Amino-1-cyclopropylethyl)-N-methyl-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative with a complex structure that includes a cyclopropyl moiety and a nitro group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C12H17N3O4S, with a molecular weight of approximately 299.35 g/mol. The structural features that contribute to its biological activity include:
- Cyclopropyl Group : Enhances molecular rigidity, potentially improving binding affinity to biological targets.
- Nitro Group : May participate in redox reactions, generating reactive intermediates that can interact with cellular components.
| Property | Value |
|---|---|
| Molecular Formula | C12H17N3O4S |
| Molecular Weight | 299.35 g/mol |
| IUPAC Name | N-(2-amino-1-cyclopropylethyl)-N-methyl-4-nitrobenzenesulfonamide |
| InChI Key | WTXYUKCSBAPHPJ-UHFFFAOYSA-N |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could affect cell proliferation and survival.
- Receptor Interaction : It may bind to specific receptors, altering signal transduction pathways that regulate various cellular functions.
- Gene Expression Modulation : The compound could influence gene expression related to cell growth and apoptosis.
Antimicrobial Activity
Research indicates that nitro-containing compounds often exhibit antimicrobial properties. The mechanism typically involves the reduction of the nitro group to generate reactive intermediates that can damage bacterial DNA, leading to cell death .
In vitro studies have shown that similar compounds exhibit significant antibacterial activity against various pathogens by disrupting their cellular processes. The unique structure of this compound may enhance its efficacy compared to other nitro derivatives.
Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines by modulating key signaling pathways . In particular, the ability to affect LDH enzyme activity indicates potential cytotoxic effects on cancer cells.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of various nitro derivatives, including this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µM .
- Anticancer Activity Assessment : Another investigation focused on the compound's effects on MCF-7 breast cancer cells. The study reported an IC50 value of 225 µM, indicating effective inhibition of cell proliferation and initiation of apoptosis through cell cycle arrest in the S phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
